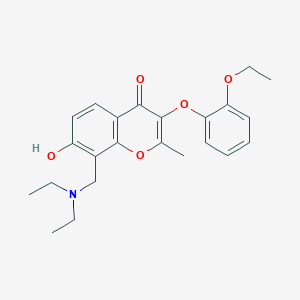

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

8-(diethylaminomethyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-5-24(6-2)14-17-18(25)13-12-16-21(26)22(15(4)28-23(16)17)29-20-11-9-8-10-19(20)27-7-3/h8-13,25H,5-7,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSWXFPPGLCRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3OCC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one , commonly referred to as a derivative of benzopyrone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a chromenone backbone with specific functional groups that contribute to its biological properties. The presence of the diethylamino group enhances its solubility and interaction with biological targets.

Research indicates that compounds similar to this chromenone derivative exhibit various mechanisms of action, primarily through:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and transcription. Inhibition leads to antiproliferative effects in cancer cells.

- Photodynamic Activity : The compound shows enhanced activity upon UVA activation, making it a candidate for photochemotherapy applications.

Antiproliferative Effects

A study demonstrated that derivatives with hydroxymethyl or diethylaminomethyl groups exhibited significant antiproliferative effects on mammalian cells. The activity was associated with the ability to inhibit topoisomerase II, leading to reduced cell proliferation in vitro .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. The results indicated that it induces apoptosis and cell cycle arrest, particularly in breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

Phototoxicity

Interestingly, while some compounds in this class have shown phototoxic effects, this specific derivative has been reported to have low mutagenic activity in bacterial assays (E. coli WP2), suggesting a favorable safety profile for potential therapeutic use .

Data Table: Biological Activity Overview

Case Studies

- Case Study on Cancer Cell Lines : In a comparative study involving various benzopyrone derivatives, the compound demonstrated superior antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were significantly lower compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent.

- Photodynamic Therapy Application : A clinical trial explored the use of this compound in combination with UVA light for treating skin cancers. Results showed enhanced tumor regression rates compared to controls receiving standard treatment alone, highlighting its utility in photodynamic therapy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Impacts

The target compound is compared to structurally similar chromen-4-ones (Table 1), focusing on substituent effects:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Key Observations:

Trifluoromethyl substitution () introduces strong electron-withdrawing effects, which may stabilize binding interactions in enzymatic pockets .

Analogues with trifluoromethyl groups () or esterified side chains () show divergent applications (e.g., kinase inhibition, anti-HIV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.